![molecular formula C16H14N4O4S B2407747 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole CAS No. 84669-79-4](/img/structure/B2407747.png)
2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are a significant class of heterocyclic compounds known for their wide range of biological and pharmacological activities. This particular compound features a unique structure with a dinitrophenyl thio group attached to a benzimidazole core, making it an interesting subject for various scientific studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole typically involves multi-step reactions. One common method includes the initial formation of the benzimidazole core, followed by the introduction of the propyl group and the dinitrophenyl thio moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the cyclization of amido-nitriles can be employed to form the imidazole ring, followed by further functionalization to introduce the dinitrophenyl thio group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts can enhance the efficiency of the production process. The choice of solvents and reaction conditions is crucial to minimize by-products and maximize yield.
化学反应分析
Types of Reactions
2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.
Substitution: The dinitrophenyl thio group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amino derivatives. Substitution reactions can lead to a variety of functionalized imidazole derivatives.
科学研究应用
2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential pharmacological properties are explored for developing new therapeutic agents.
Industry: The compound’s unique structure is utilized in the development of advanced materials and catalysts.
作用机制
The mechanism of action of 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The dinitrophenyl thio group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The benzimidazole core can interact with various receptors, affecting signal transduction pathways.
相似化合物的比较
Similar Compounds
- 2-((2,4-dinitrophenyl)thio)-1-methyl-1H-benzo[d]imidazole
- 2-((2,4-dinitrophenyl)thio)-1-ethyl-1H-benzo[d]imidazole
- 2-((2,4-dinitrophenyl)thio)-1-butyl-1H-benzo[d]imidazole
Uniqueness
Compared to similar compounds, 2-((2,4-dinitrophenyl)thio)-1-propyl-1H-benzo[d]imidazole exhibits unique properties due to the specific length and nature of the propyl group. This can influence its reactivity, biological activity, and overall stability, making it a distinct compound for various applications.
属性
IUPAC Name |
2-(2,4-dinitrophenyl)sulfanyl-1-propylbenzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-2-9-18-13-6-4-3-5-12(13)17-16(18)25-15-8-7-11(19(21)22)10-14(15)20(23)24/h3-8,10H,2,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHYHCAJBMDNIDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1SC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-[3-(Trifluoromethyl)phenyl]propan-1-ol](/img/structure/B2407665.png)
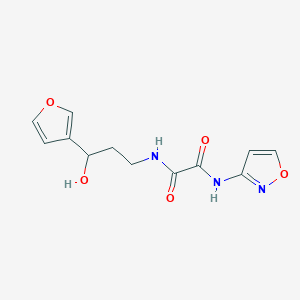
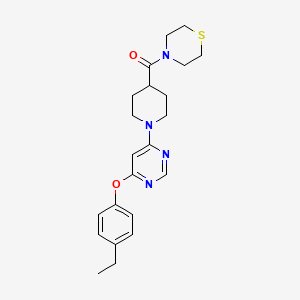
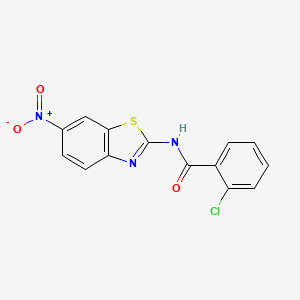
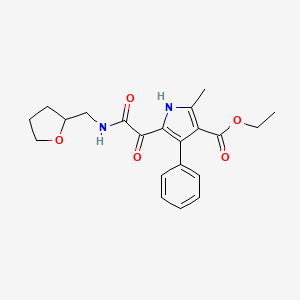

![5-(2-ethylbutanoyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2407672.png)
![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/new.no-structure.jpg)

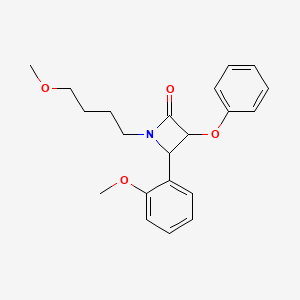
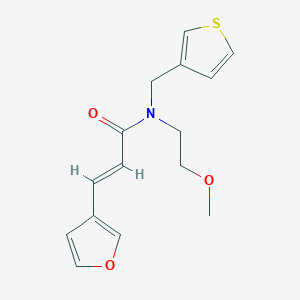
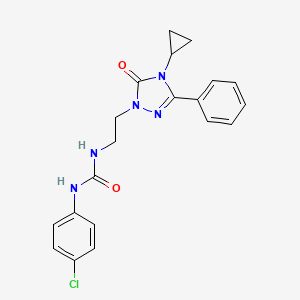
![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)

